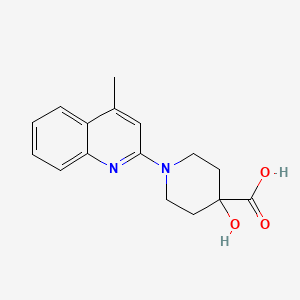

![molecular formula C20H21N7O B5500819 7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones can be achieved through a practical strategy involving 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. The key synthesis step entails a cyclization reaction through an intramolecular amide addition to an iminium intermediate, leading to the formation of the pyrimido[4,5-d]pyrimidine core with further derivatization possibilities (Xiang et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidin-4-amines and related compounds can be characterized by various spectroscopic methods. For example, Noguchi et al. (1988) described the synthesis and structural elucidation of dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their molecular architecture and the influence of substituents on their structure (Noguchi et al., 1988).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrido[3,4-d]pyrimidin-4-amines are influenced by their functional groups and molecular structure. For instance, the cyclization reactions involving 5-acetyl-4-aminopyrimidines under specific conditions can lead to the formation of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing the compound's ability to undergo transformation into various heterocyclic frameworks (Komkov et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can be determined through empirical studies and instrumental analysis. The synthesis and crystal structure of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, as discussed by Chen and Liu (2019), provide valuable data on the physical characteristics and stability of these compounds under various conditions (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and potential for further functionalization, are key aspects of these compounds. The versatile binding behavior of pyrido[2,3-d]pyrimidines, as demonstrated in the coordination chemistry with divalent cations, highlights their potential for forming complex structures and their reactivity towards other chemical entities (Maldonado et al., 2009).

Scientific Research Applications

Synthesis and Antibacterial Applications

One area of research focuses on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, which have shown significant antibacterial activity. The process involves the condensation of specific compounds to create pyrazolo[3,4-d]pyrimidine-4-amines, which are then characterized and evaluated for their antibacterial properties (Rahmouni et al., 2014).

Antihypertensive Activity

Another research domain pertains to the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. These compounds, through structural variation, have demonstrated the ability to lower blood pressure in hypertensive rats, showcasing their potential as antihypertensive agents (Bennett et al., 1981).

Antiproliferative Evaluation

Research into antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has been reported, where compounds have been synthesized and tested for their activity against human breast cancer and mouse fibroblast cell lines. Some derivatives have shown promising results in inducing apoptotic cell death, indicating their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Tyrosine Kinase Inhibition

The synthesis and structure-activity relationships of 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) have been explored. These compounds, related to pyrido[3,2-d]- and pyrido[3,4-d]-pyrimidines, inhibit the tyrosine kinase activity of EGFR, suggesting their utility in cancer therapy (Rewcastle et al., 1997).

Additional Applications

Further studies include the investigation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing a diverse range of biological activities and potential therapeutic applications (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the field of pyridopyrimidines involve the development of new synthetic protocols to prepare these compounds, the exploration of their biological activity, and their application in therapy . The objective is to synthesize novel pyridopyrimidine analogs possessing enhanced therapeutic activities with minimum toxicity .

properties

IUPAC Name |

(2-anilinopyrimidin-5-yl)-[4-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-26(2)18-16-8-9-27(12-17(16)23-13-24-18)19(28)14-10-21-20(22-11-14)25-15-6-4-3-5-7-15/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSTLXQRZVWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1CCN(C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)